Ochratoxin B

Catalog No.
S537932
CAS No.
4825-86-9
M.F
C20H19NO6
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin B

CAS Number

4825-86-9

Product Name

Ochratoxin B

IUPAC Name

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)

InChI Key

DAEYIVCTQUFNTM-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1

Solubility

In water, 4.40 mg/L at 25 °C (est)

Synonyms

Ochratoxin B; CCRIS 5094; HSDB 3438;

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1

Description

The exact mass of the compound Ochratoxin B is 369.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.40 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Ochratoxins - Supplementary Records. It belongs to the ontological category of N-acyl-L-phenylalanine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Toxicity Studies

OTB's toxicity is a major area of research. While not genotoxic (damaging to DNA) like OTA, studies have shown it can inhibit cell division and induce mortality in Xenopus embryos []. Researchers are also investigating its potential interaction with other mycotoxins that may co-occur in food sources [].

Metabolism and Elimination

Understanding how OTB is processed by the body is crucial for assessing potential health risks. Research shows that OTB is more extensively metabolized and eliminated faster than OTA []. Studies have identified ochratoxin beta as the major metabolite excreted after OTB consumption [].

Detection Methods

Developing accurate methods for detecting OTB in food and beverages is essential for ensuring food safety. Research explores analytical techniques like fluorescence spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for effective OTB detection [].

Ochratoxin B is a mycotoxin produced primarily by certain species of fungi, including Aspergillus and Penicillium. Its chemical formula is C20_{20}H19_{19}N O6_6, and it is classified as a carboxylic acid derivative. Ochratoxin B is structurally related to ochratoxin A, differing mainly in the absence of a phenylalanine moiety, which contributes to the latter's higher toxicity. The compound has garnered attention due to its potential health risks, particularly in relation to food contamination and its nephrotoxic effects in animals and humans .

Typical of carboxylic acids. It can undergo neutralization reactions with bases, forming salts. Additionally, it can be metabolized in biological systems, leading to the formation of hydroxylated derivatives such as 4-hydroxyochratoxin B. This metabolic pathway differs from that of ochratoxin A, indicating unique biochemical interactions .

Ochratoxin B exhibits several biological activities, primarily related to its toxicity. It has been shown to be nephrotoxic, with studies indicating that it can cause kidney damage in laboratory animals. Furthermore, ochratoxin B has immunosuppressive properties and may have carcinogenic potential, although its effects are generally considered less severe than those of ochratoxin A . The compound’s ability to interfere with protein synthesis and induce oxidative stress contributes to its toxic profile.

Ochratoxin B can be synthesized through various methods, including:

  • Microbial Fermentation: Utilizing specific strains of fungi such as Aspergillus species that naturally produce ochratoxins.
  • Chemical Synthesis: Although less common, synthetic pathways have been explored for producing ochratoxins through organic synthesis techniques that mimic natural biosynthetic routes.

Research into enzymatic degradation methods has also been conducted as a means to detoxify ochratoxins in contaminated food products .

While ochratoxin B itself does not have significant beneficial applications due to its toxicity, understanding its properties is crucial for:

  • Food Safety: Monitoring and regulating levels of ochratoxins in food products to prevent contamination.
  • Toxicology Research: Studying the mechanisms of action and effects of mycotoxins on human health.
  • Biodegradation Studies: Exploring methods for detoxifying contaminated environments using microbial enzymes .

Interaction studies involving ochratoxin B focus on its metabolic pathways and interactions with other compounds. For instance, research has shown that ochratoxin B can be metabolized differently than ochratoxin A, leading to distinct biological effects. Additionally, studies on the degradation of ochratoxins by microbial enzymes highlight potential methods for reducing their presence in contaminated food sources .

Ochratoxin B shares structural similarities with other mycotoxins, notably:

Compound NameStructural FeaturesToxicity LevelUnique Characteristics
Ochratoxin AContains a phenylalanine moietyHigher than BMore potent nephrotoxin
Ochratoxin CHydrolyzed form of ochratoxin AModerateLess studied; potential for lower toxicity
CitrininProduced by Penicillium speciesModerateKnown for nephrotoxic effects
FumonisinProduced by Fusarium speciesHighAssociated with esophageal cancer

Ochratoxin B's uniqueness lies in its specific metabolic pathways and lower toxicity compared to its analogs. Its distinct structure allows for different interactions within biological systems, making it an important subject for further research in toxicology and food safety .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methanol
Exhibits blue fluorescence

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

369.12123733 g/mol

Monoisotopic Mass

369.12123733 g/mol

Heavy Atom Count

27

Density

pKa1 = 3.3 (carboxyl); pKa2 = 7.0 (hydroxyl) (est)

LogP

log Kow = 3.77 (est)

Appearance

Solid powder

Melting Point

221 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ECJ5WS94N2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.39X10-15 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4825-86-9

Absorption Distribution and Excretion

Methods for preparation of labelled ochratoxin A and B are described. The method for preparation of labelled ochratoxin B involves the synthesis of the azide of ochratoxin beta via the mixed anhydride and subsequent conjugation to labelled phenylalanine to yield (14)C-ochratoxin B. The labelled ochratoxins were injected into male Wistar rats and after different survival times they were sacrificed and subjected to whole body autoradiography. The distribution pattern of ochratoxin A in the rat did not differ from that earlier registered for mouse. The previously known, high susceptibility of rats (and not mice) to ochratoxin A-induced cancer could thus not be explained by an accumulation of the toxin in specific cells or organs. The distribution patterns of ochratoxin A and B were almost congruent--the only apparent difference being a much longer retention of the labelled ochratoxin A in the blood compared to ochratoxin B, which was much faster excreted. When analyzing tissue extracts for labelled metabolites only the extracts from the rats injected with ochratoxin B were found to contain easily detectable concentrations, while no metabolites of ochratoxin A were seen.
Mixture of ochratoxins A and B (0.38 and 0.13 mg/kg body wt) was fed to pigs daily for 8 days during early pregnancy. Ochratoxin B was poorly absorbed and preferentially hydrolyzed in intestinal tract.
... Since little is known regarding biotransformation ... of OTB, the aim of this study was to investigate biotransformation of OTB in rats... Male F344 rats were administered either a single dose of OTB (10 mg/kg bw) or repeated doses (2 mg/kg bw, 5 days/week for 2 weeks) and euthanized 72 hr after the last dosing. ... Excretion of OTB and metabolites in urine and feces was analyzed using both HPLC with fluorescence detection and LC-MS/MS. Ochratoxin beta, which results from cleavage of the peptide bond, was the major metabolite excreted in urine in addition to small amounts of 4-hydroxy-OTB. In total, 19% of the administered dose was recovered as OTB and ochratoxin beta in urine and feces within 72 hr after a single dose. In contrast to OTA, no tissue-specific retention of OTB was evident after single and repeated administration. ... OTB is more extensively metabolized and more rapidly eliminated than OTA. ...

Metabolism Metabolites

Ochratoxin B is metabolized to 4-hydroxyochratoxin B. (A2871)

Associated Chemicals

Ochratoxin B ethyl ester; 18420-71-8

General Manufacturing Information

Dichlorvos at 1 mg/100 mL of yeast extract-sucrose medium decreased production of ochratoxin b in cultures of Aspergillus ochraceus by 50%, but growth of culture was not affected. Concentrations of 10-30 mg/100 mL, dichlorvos decreased production of ochratoxin b 50-90%; growth was decreased 9-21%.
Isolations: van Walbeek et al, Can J Microbiol 14, 131 (1968); Shotwell et al, Appl Microbiol 17, 765 (1969); Nesheim, J Assoc Offic Anal Chem 52, 975 (1969); Natori et al, Chem Pharm Bull 18, 2259 (1970). /Ochratoxins/
As these molds occur widely, some toxins have been found as natural contaminants on corn, peanuts, storage grains, cottonseed, and other decaying vegetation. /Ochratoxins/
Ochratoxion B ... /is/ the less toxic ... /non-chlorinated/ derivative of ochratoxin A.
Two strains of Aspergillus ochraceus isolated from country cured hams produced ochratoxin B on rice, defatted peanut meal, and country cured ham.

Analytic Laboratory Methods

The paper reported a reliable analytical method for simultaneous determination of ochratoxin A (OTA) and ochratoxin B (OTB) in traditional Chinese medicines (TCMs) by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The development of the method and investigations on the matrix influence were described in particular. The matrix effects were thereby minimized by using a reliable internal standard and a simple sample pretreatment. The established method was further validated by determining the linearity (R(2) > or = 0.9990), average recovery (86.3-114.2%), sensitivity (limit of quantitation 0.03-0.19 ng mL(-1)) and precision (relative standard deviation < or = 13.1%). It was shown to be a suitable method for simultaneous determination of OTA and OTB in various TCMs. Finally, a total of 51 TCMs widely used in China were screened for OTA and OTB with the proposed method. The results showed that only 4 samples were contaminated with ochratoxins at low levels, indicating that it was low risk of ochratoxins to consumers who occasionally used TCMs.
Methods using high-performance liquid chromatography with fluorescence detection (HPLC-FL) and using liquid chromatography with tandem mass spectrometry (LC/MS/MS) were developed for simultaneous determination of ochratoxin A (OTA), ochratoxin B (OTB) and citrinin (CIT) in cereal, fruit, and coffee products. The samples were extracted with ethyl acetate under an acidic condition, and then cleaned up with liquid-liquid separation. The test solutions were analyzed by reverse-phase HPLC-FL and LC/MS/MS. Mass spectral acquisition was performed in positive ion mode by applying multiple reaction monitoring. The performances of both detectors were almost equivalent. The recoveries of OTA and OTB were 87-111%, and that of CIT were 70-88%. The limits of quantification (S/N> or =10) of OTA, OTB and CIT was 0.1 ug/kg or less. These methods were considered to be useful for the determination of the three mycotoxins at low levels (0.1 ug/kg).
In barley & green coffee by thin layer chromatography.
Analysis of ochratoxin b in barley, using partition and thin layer chromatography.
For more Analytic Laboratory Methods (Complete) data for OCHRATOXIN B (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods ... have been reported for determining ochratoxins in blood, e.g., by fluorescence with HPLC confirmation. /Ochratoxins/
This paper presents a simple method for the determination of ochratoxins A (OTA) and B (OTB) in pig blood serum. The method includes serum acidification (pH < 1.6) and precipitation of protein with 15% trichloroacetic acid, liquid partitioning with dichloromethane and fluorescence detection. The estimated detection limits were 0.1 ng OTA/mL and 0.2 ng OTB/mL. The mean recoveries from artificially contaminated samples (n = 6 replicates/mycotoxin) spiked at 0.3, 1 and 3 ng OTA and OTB/mL, respectively, were 86.8% (s.d. = 8.4) for OTA and 90.0% (s.d. = 9.8) for OTB. Forty-nine Romanian pig blood serum samples (94% of 52 analyzed) were found to be naturally contaminated with OTA in the range 0.1-13.4 ng/mL. No sample was found positive for OTB. The method is technically simple, specific, cost effective, suitable for large sample throughput and requires small amount of sample and reagents. It fulfills the criteria for a routine method and could be a suitable tool for surveying OTA in pig herds and in slaughtered pigs.

Dates

Modify: 2023-08-15
1: Chatopadhyay P, Tariang B, Agnihotri A, Veer V. Synergism of ochratoxin B and calcium-channel antagonist verapamil caused mitochondrial dysfunction. Toxicol Mech Methods. 2014 Sep;24(6):428-32. doi: 10.3109/15376516.2014.936543. Epub 2014 Aug 4. PubMed PMID: 24968897.
2: Di Stefano V, Avellone G, Pitonzo R, Capocchiano VG, Mazza A, Cicero N, Dugo G. Natural co-occurrence of ochratoxin A, ochratoxin B and aflatoxins in Sicilian red wines. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1343-51. doi: 10.1080/19440049.2015.1055521. Epub 2015 Jul 9. PubMed PMID: 26133228.
3: Schmidt-Heydt M, Cramer B, Graf I, Lerch S, Humpf HU, Geisen R. Wavelength-dependent degradation of ochratoxin and citrinin by light in vitro and in vivo and its implications on Penicillium. Toxins (Basel). 2012 Dec 14;4(12):1535-51. doi: 10.3390/toxins4121535. PubMed PMID: 23242320; PubMed Central PMCID: PMC3528261.
4: Lates V, Yang C, Popescu IC, Marty JL. Displacement immunoassay for the detection of ochratoxin A using ochratoxin B modified glass beads. Anal Bioanal Chem. 2012 Mar;402(9):2861-70. doi: 10.1007/s00216-012-5721-4. Epub 2012 Feb 14. PubMed PMID: 22331050.
5: Breitholtz-Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. Pharmacol Toxicol. 1992 Apr;70(4):255-61. PubMed PMID: 1608909.
6: Størmer FC, Kolsaker P, Holm H, Rogstad S, Elling F. Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in rats. Appl Environ Microbiol. 1985 May;49(5):1108-12. PubMed PMID: 4004232; PubMed Central PMCID: PMC238514.
7: Sanzani SM, Reverberi M, Fanelli C, Ippolito A. Detection of ochratoxin A using molecular beacons and real-time PCR thermal cycler. Toxins (Basel). 2015 Mar 9;7(3):812-20. doi: 10.3390/toxins7030812. PubMed PMID: 25760080; PubMed Central PMCID: PMC4379526.
8: Heussner AH, Bingle LE. Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins (Basel). 2015 Oct 22;7(10):4253-82. doi: 10.3390/toxins7104253. Review. PubMed PMID: 26506387; PubMed Central PMCID: PMC4626733.
9: Nguyen HDT, McMullin DR, Ponomareva E, Riley R, Pomraning KR, Baker SE, Seifert KA. Ochratoxin A production by Penicillium thymicola. Fungal Biol. 2016 Aug;120(8):1041-1049. doi: 10.1016/j.funbio.2016.04.002. Epub 2016 Apr 12. PubMed PMID: 27521635.
10: Heussner AH, Ausländer S, Dietrich DR. Development and characterization of a monoclonal antibody against Ochratoxin B and its application in ELISA. Toxins (Basel). 2010 Jun;2(6):1582-94. doi: 10.3390/toxins2061582. Epub 2010 Jun 21. PubMed PMID: 22069651; PubMed Central PMCID: PMC3153249.
11: Han Z, Zheng Y, Luan L, Ren Y, Wu Y. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard. J Chromatogr A. 2010 Jun 25;1217(26):4365-74. doi: 10.1016/j.chroma.2010.04.052. Epub 2010 Apr 28. PubMed PMID: 20483416.
12: Chrouda A, Sbartai A, Baraket A, Renaud L, Maaref A, Jaffrezic-Renault N. An aptasensor for ochratoxin A based on grafting of polyethylene glycol on a boron-doped diamond microcell. Anal Biochem. 2015 Nov 1;488:36-44. doi: 10.1016/j.ab.2015.07.012. Epub 2015 Aug 7. PubMed PMID: 26255699.
13: Sharma A, Hayat A, Mishra RK, Catanante G, Bhand S, Marty JL. Titanium Dioxide Nanoparticles (TiO₂) Quenching Based Aptasensing Platform: Application to Ochratoxin A Detection. Toxins (Basel). 2015 Sep 22;7(9):3771-84. doi: 10.3390/toxins7093771. PubMed PMID: 26402704; PubMed Central PMCID: PMC4591649.
14: Uchigashima M, Yamaguchi Murakami Y, Narita H, Nakajima M, Miyake S. Development of an immuno-affinity column for ochratoxin analysis using an organic solvent-tolerant monoclonal antibody. Methods. 2012 Feb;56(2):180-5. doi: 10.1016/j.ymeth.2011.09.006. Epub 2011 Sep 16. PubMed PMID: 21945577.
15: Zhang X, Li J, Cheng Z, Zhou Z, Ma L. High-performance liquid chromatography-tandem mass spectrometry method for simultaneous detection of ochratoxin A and relative metabolites in Aspergillus species and dried vine fruits. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Aug;33(8):1355-66. doi: 10.1080/19440049.2016.1209691. Epub 2016 Jul 21. PubMed PMID: 27442910.
16: Breitholtz Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Distribution of 14C-ochratoxin A and 14C-ochratoxin B in rats: a comparison based on whole-body autoradiography. IARC Sci Publ. 1991;(115):201-3. PubMed PMID: 1820334.
17: Knasmüller S, Cavin C, Chakraborty A, Darroudi F, Majer BJ, Huber WW, Ehrlich VA. Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities and in their mode of action in human-derived liver (HepG2) cells: implications for risk assessment. Nutr Cancer. 2004;50(2):190-7. PubMed PMID: 15623466.
18: Heussner AH, Moeller I, Day BW, Dietrich DR, O'Brien E. Production and characterization of monoclonal antibodies against ochratoxin B. Food Chem Toxicol. 2007 May;45(5):827-33. Epub 2006 Nov 7. PubMed PMID: 17161512.
19: Mally A, Keim-Heusler H, Amberg A, Kurz M, Zepnik H, Mantle P, Völkel W, Hard GC, Dekant W. Biotransformation and nephrotoxicity of ochratoxin B in rats. Toxicol Appl Pharmacol. 2005 Aug 1;206(1):43-53. Epub 2005 Jan 7. PubMed PMID: 15963343.
20: Remiro R, Ibáñez-Vea M, González-Peñas E, Lizarraga E. Validation of a liquid chromatography method for the simultaneous quantification of ochratoxin A and its analogues in red wines. J Chromatogr A. 2010 Dec 24;1217(52):8249-56. doi: 10.1016/j.chroma.2010.11.004. Epub 2010 Nov 9. PubMed PMID: 21111427.

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